An In-Depth Technical Guide to (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid
An In-Depth Technical Guide to (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, a chiral building block with significant potential in pharmaceutical and chemical synthesis. This document includes key physicochemical data, detailed experimental protocols for its preparation and analysis, and an exploration of its potential biological activities based on related structures.
Chemical Identity and Physicochemical Properties
(S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, also known as (S)-4-chloromandelic acid, is a halogenated derivative of mandelic acid. Its chemical structure consists of a phenyl ring substituted with a chlorine atom at the para position, attached to a chiral carbon bearing a hydroxyl group and a carboxylic acid functional group.
Table 1: Chemical Identification of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid
| Identifier | Value |
| IUPAC Name | (2S)-2-(4-chlorophenyl)-2-hydroxyacetic acid |
| Synonyms | (S)-(+)-4-Chloromandelic acid, (S)-p-Chloromandelic acid |
| CAS Registry Number | 76496-63-4[1][2] |
| Molecular Formula | C₈H₇ClO₃[1][2] |
| Molecular Weight | 186.59 g/mol [1][2] |
| InChI Key | BWSFWXSSALIZAU-ZETCQYMHSA-N[1] |
| SMILES | O=C(O)--INVALID-LINK--c1ccc(Cl)cc1[2] |
Table 2: Physicochemical Properties of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic Acid
| Property | Value | Source |
| Physical State | White to off-white solid/powder | [3][4] |
| Melting Point | 113 - 116 °C | [3] |
| Boiling Point | 361.4 ± 27.0 °C (Predicted) | [3] |
| pKa | 3.14 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in methanol and water. Soluble in ethanol, diethyl ether, and dichloromethane. | [3][5] |
Spectroscopic Data
The following spectroscopic data, primarily based on the racemic mixture (4-chloromandelic acid), provides a reference for the characterization of the (S)-enantiomer. The spectra for the pure enantiomer are expected to be identical to the racemate under standard achiral conditions.
Table 3: Spectroscopic Data of 4-Chloromandelic Acid
| Technique | Key Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, the methine proton (CH-OH), and the acidic protons of the hydroxyl and carboxyl groups.[5][6] |
| ¹³C NMR | Resonances for the carboxylic carbon, the chiral methine carbon, and the aromatic carbons. |
| Infrared (IR) | Characteristic absorptions for O-H stretching (hydroxyl and carboxylic acid), C=O stretching (carboxylic acid), and C-Cl stretching. |
| Mass Spectrometry (MS) | Molecular ion peak and fragmentation patterns consistent with the structure.[7] |
Experimental Protocols
Synthesis via Enzymatic Kinetic Resolution of Racemic 4-Chloromandelic Acid
This protocol describes a method for the preparation of (S)-2-(4-Chlorophenyl)-2-hydroxyacetic acid from its racemic mixture through lipase-catalyzed kinetic resolution. This method takes advantage of the stereoselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the desired (S)-acid.
Materials:
-
Racemic 4-chloromandelic acid
-
Lipase (e.g., Lipase from Candida antarctica B (Novozym 435) or Lipase AK from Pseudomonas fluorescens)
-
Acyl donor (e.g., vinyl acetate)
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Sodium bicarbonate solution
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic 4-chloromandelic acid in the chosen organic solvent.
-
Enzyme Addition: Add the lipase to the solution. The amount of enzyme will depend on its activity and should be optimized.
-
Acylation: Add the acyl donor (e.g., vinyl acetate) to the mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted acid and the formed ester.
-
Enzyme Removal: After the desired conversion is reached, filter off the immobilized enzyme.
-
Extraction: Transfer the filtrate to a separatory funnel. Add a sodium bicarbonate solution to extract the unreacted (S)-4-chloromandelic acid into the aqueous phase. The acylated (R)-enantiomer will remain in the organic phase.
-
Separation: Separate the aqueous and organic layers.
-
Acidification and Isolation: Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2. The (S)-4-chloromandelic acid will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The purity can be further enhanced by recrystallization from a suitable solvent system (e.g., toluene/heptane).
-
Characterization: Confirm the identity and enantiomeric purity of the product using techniques such as NMR, melting point, and chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-4-CHLOROMANDELIC ACID CAS#: 76496-63-4 [m.chemicalbook.com]
- 4. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 5. chembk.com [chembk.com]
- 6. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloromandelic acid | C8H7ClO3 | CID 10299 - PubChem [pubchem.ncbi.nlm.nih.gov]
